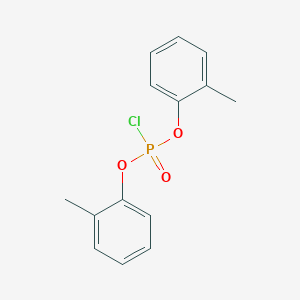
Bis(2-methylphenyl) phosphorochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl) phosphorochloridate, also known as Sarin, is a highly toxic nerve agent that has been used in chemical warfare. It was first synthesized in 1938 by German chemist Gerhard Schrader. Sarin is a colorless, odorless liquid that can be deadly even in small amounts. It works by attacking the nervous system, causing overstimulation of muscles and glands, leading to convulsions, respiratory failure, and ultimately death.
Mécanisme D'action
Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the body, causing overstimulation of muscles and glands. The resulting effects can include convulsions, respiratory failure, and ultimately death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bis(2-methylphenyl) phosphorochloridate are well documented. It can cause a wide range of symptoms, including nausea, vomiting, diarrhea, blurred vision, respiratory distress, and convulsions. In severe cases, it can lead to respiratory failure and death. Bis(2-methylphenyl) phosphorochloridate is also known to have long-term effects on the nervous system, including cognitive impairment and psychological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is its ability to target specific enzymes and receptors in the body. This makes it a useful tool for studying the nervous system and the effects of nerve agents on the body. However, the use of Bis(2-methylphenyl) phosphorochloridate in lab experiments is highly regulated due to its toxicity and potential for harm. Specialized equipment and facilities are required to ensure the safety of those involved in the experiments.
Orientations Futures
Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system. This may involve the development of new drugs that can counteract the effects of nerve agents, as well as the use of advanced imaging techniques to study the nervous system in more detail. Additionally, research may focus on developing new methods for detecting and neutralizing nerve agents in the field, to prevent their use in chemical warfare.
Conclusion:
Bis(2-methylphenyl) phosphorochloridate, also known as Bis(2-methylphenyl) phosphorochloridate, is a highly toxic nerve agent that has been extensively studied for its potential use as a chemical weapon. Its synthesis requires careful handling and specialized equipment to ensure the safety of those involved in the process. Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, causing overstimulation of muscles and glands. It can cause a wide range of symptoms, including respiratory distress and convulsions, and can lead to long-term effects on the nervous system. While the use of Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is highly regulated, it remains a useful tool for studying the nervous system and the effects of nerve agents on the body. Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system.
Applications De Recherche Scientifique
Bis(2-methylphenyl) phosphorochloridate has been extensively studied for its potential use as a chemical weapon. It has also been used in laboratory experiments to study the nervous system and the effects of nerve agents on the body. Research has shown that Bis(2-methylphenyl) phosphorochloridate can be used to target specific enzymes and receptors in the body, making it a useful tool for studying these systems.
Propriétés
Numéro CAS |
6630-13-3 |
|---|---|
Nom du produit |
Bis(2-methylphenyl) phosphorochloridate |
Formule moléculaire |
C14H14ClO3P |
Poids moléculaire |
296.68 g/mol |
Nom IUPAC |
1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
RKQCRIBSOCCBQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
SMILES canonique |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
Autres numéros CAS |
6630-13-3 |
Pictogrammes |
Acute Toxic |
Synonymes |
o-Tolyl Phosphorochloridate; Phosphorochloridic Acid, Di-o-tolyl Ester; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester; NSC 60025 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
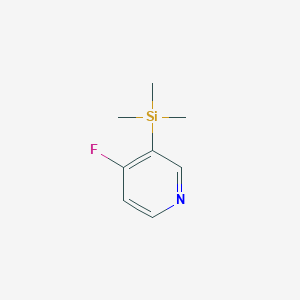
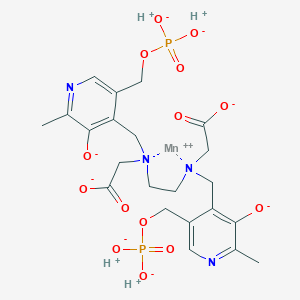
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
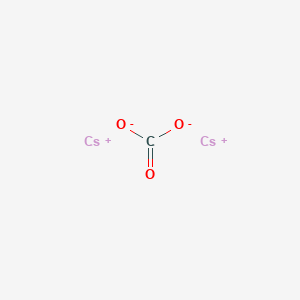
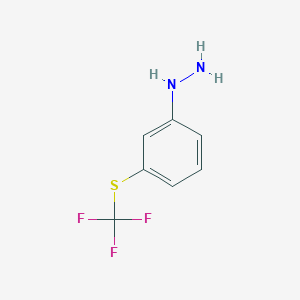

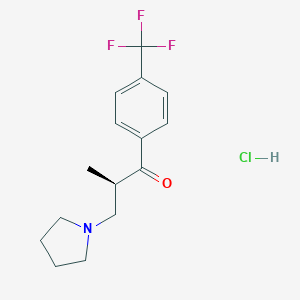
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
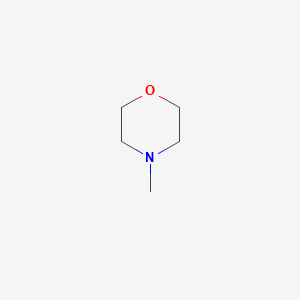
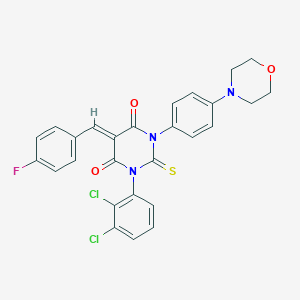
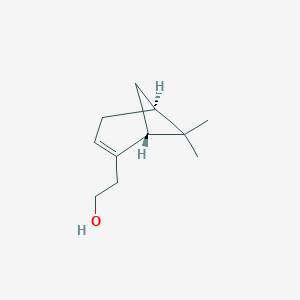
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)